4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid
Description
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid is an organic compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and a butyric acid moiety with a ketone functional group at the 4 position
Properties
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-4-3-5-9(2)12(8)10(13)6-7-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFWHVOFAVHCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,6-dimethylpiperidine.
Introduction of the Butyric Acid Moiety: The butyric acid moiety can be introduced through a series of reactions, including the formation of a suitable intermediate such as a butyrolactone, followed by hydrolysis to yield the butyric acid.
Formation of the Ketone Functional Group: The ketone functional group can be introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to form carboxylic acids.
Reduction: The ketone functional group can be reduced to form secondary alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the surface of cells, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Modulation of Gene Expression: Influence on the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dimethylpiperidin-1-yl)benzoic acid: Similar structure with a benzoic acid moiety instead of a butyric acid moiety.
2-(2,6-Dimethylpiperidin-1-yl)acetic acid: Similar structure with an acetic acid moiety instead of a butyric acid moiety.
Uniqueness
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid is unique due to the presence of both a piperidine ring and a butyric acid moiety with a ketone functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.
Biological Activity
4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 213.27 g/mol. The compound features a piperidine ring and a butyric acid moiety, which are essential for its biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Functional Groups | Ketone, Carboxylic Acid |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies on 1,3,4-oxadiazole derivatives have shown promising antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell lysis.
Anti-inflammatory Effects
Compounds containing similar structural motifs have been reported to possess anti-inflammatory properties. For example, certain piperidine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of this compound are supported by studies showing that piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases. In particular, the inhibition of acetylcholinesterase has been noted as a mechanism through which these compounds exert their effects .
Study on Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) explored the antimicrobial activity of various oxadiazole derivatives. Among them, compounds that included piperidine moieties showed enhanced activity against Mycobacterium bovis BCG. The most active compounds were identified through molecular docking studies that confirmed their binding affinity to critical bacterial enzymes .
Neuroprotective Mechanism Investigation
Research by Desai et al. (2018) investigated the neuroprotective effects of piperidine-based compounds. The study highlighted that certain derivatives could significantly reduce oxidative stress markers in neuronal cells, indicating their potential application in treating Alzheimer's disease .
Q & A
Q. What in vivo models are appropriate for studying the compound’s efficacy and toxicity?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for pharmacokinetic/toxicokinetic (PK/TK) studies. Dose-ranging experiments should include endpoints like plasma half-life, organ histopathology, and biomarker analysis (e.g., ALT/AST for hepatotoxicity). Compare with structurally related compounds documented in toxicology databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
